molecular formula C11H16N2O2S B2777679 N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-4-carboxamide CAS No. 2174846-83-2

N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-4-carboxamide

Cat. No.: B2777679
CAS No.: 2174846-83-2
M. Wt: 240.32
InChI Key: XQXVQYQRLVPOLL-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a thiazolidine derivative with a cyclopropylmethyl halide under basic conditions to introduce the cyclopropylmethyl group. This is followed by the acylation of the resulting intermediate with prop-2-enoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the thiazolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-2-carboxamide
  • N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-5-carboxamide
  • N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-4-carboxylic acid

Uniqueness

N-(cyclopropylmethyl)-3-(prop-2-enoyl)-1,3-thiazolidine-4-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(cyclopropylmethyl)-3-prop-2-enoyl-1,3-thiazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-2-10(14)13-7-16-6-9(13)11(15)12-5-8-3-4-8/h2,8-9H,1,3-7H2,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQXVQYQRLVPOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CSCC1C(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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